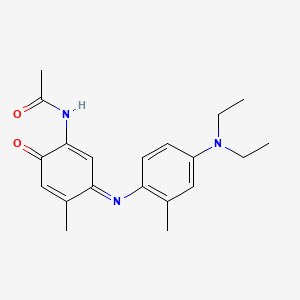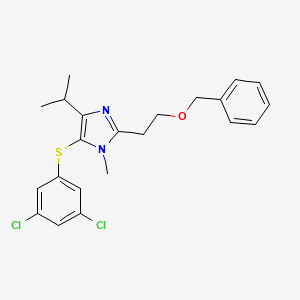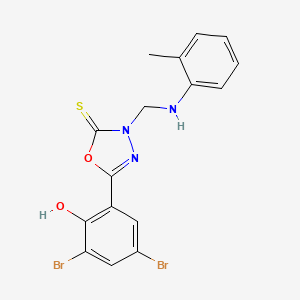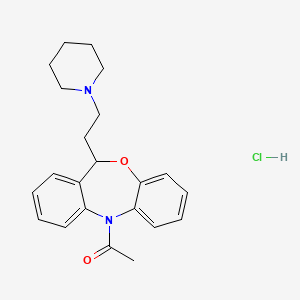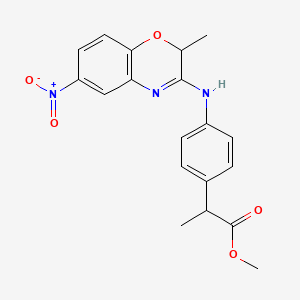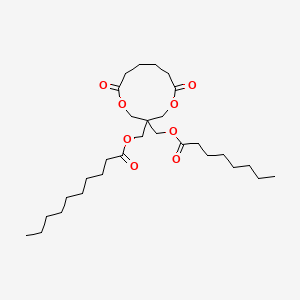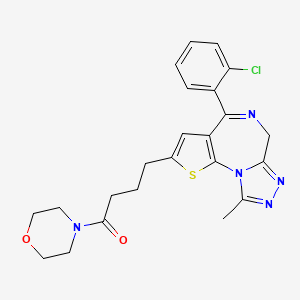
1,1'-(Pentane-1,5-diyl)bis(1-methylpyrrolidinium) 4,4'-methylenebis(3-hydroxynaphthalene-2-carboxylate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 302-177-2, also known as 2,4,6-trinitrotoluene, is a chemical compound that has been widely studied and utilized in various fields. It is a yellow, odorless solid that is primarily known for its explosive properties. This compound has significant historical and industrial importance, particularly in the context of military applications and mining.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-trinitrotoluene involves the nitration of toluene. This process typically occurs in three stages:
Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.
Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, dinitrotoluene undergoes nitration to form 2,4,6-trinitrotoluene.
Each stage requires careful control of temperature and reaction conditions to ensure the desired product is obtained without unwanted side reactions.
Industrial Production Methods
Industrial production of 2,4,6-trinitrotoluene follows a similar multi-step nitration process. Large-scale production involves continuous nitration processes with stringent safety measures due to the compound’s explosive nature. The final product is purified through recrystallization to achieve the desired purity and stability.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-trinitrotoluene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different nitro derivatives.
Reduction: Reduction reactions can convert it to less nitrated compounds.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate are used.
Reduction: Reducing agents such as iron and hydrochloric acid are commonly employed.
Substitution: Halogenating agents like chlorine can be used under controlled conditions.
Major Products Formed
Oxidation: Nitro derivatives and carboxylic acids.
Reduction: Amino derivatives.
Substitution: Halogenated nitrotoluenes.
Wissenschaftliche Forschungsanwendungen
2,4,6-trinitrotoluene has diverse applications in scientific research:
Chemistry: Used as a standard explosive for calibration and testing.
Biology: Studied for its toxicological effects on living organisms.
Medicine: Research on its potential use in targeted drug delivery systems.
Industry: Widely used in mining and construction for controlled demolitions.
Wirkmechanismus
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose, releasing a large amount of energy. The decomposition involves breaking of the nitro groups, leading to the formation of gases like nitrogen, carbon monoxide, and carbon dioxide. This rapid gas formation creates a high-pressure shock wave, resulting in an explosion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-dinitrotoluene
- 2,6-dinitrotoluene
- 1,3,5-trinitrobenzene
Uniqueness
2,4,6-trinitrotoluene is unique due to its balanced stability and explosive power. Unlike other nitro compounds, it is relatively stable under normal conditions, making it safer to handle and store. Its explosive efficiency and ease of detonation make it a preferred choice in various applications.
Eigenschaften
CAS-Nummer |
94094-75-4 |
|---|---|
Molekularformel |
C38H46N2O6 |
Molekulargewicht |
626.8 g/mol |
IUPAC-Name |
3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;1-methyl-1-[5-(1-methylpyrrolidin-1-ium-1-yl)pentyl]pyrrolidin-1-ium |
InChI |
InChI=1S/C23H16O6.C15H32N2/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-16(12-6-7-13-16)10-4-3-5-11-17(2)14-8-9-15-17/h1-10,24-25H,11H2,(H,26,27)(H,28,29);3-15H2,1-2H3/q;+2/p-2 |
InChI-Schlüssel |
POGJWKOIDIKSTG-UHFFFAOYSA-L |
Kanonische SMILES |
C[N+]1(CCCC1)CCCCC[N+]2(CCCC2)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


